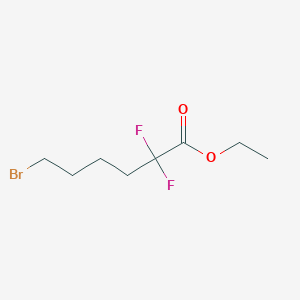

Ethyl 6-bromo-2,2-difluorohexanoate

Descripción

Significance of Fluorinated Organic Molecules in Research

The incorporation of fluorine into organic molecules can lead to a number of desirable properties. numberanalytics.comtandfonline.com For instance, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug molecule, leading to a longer half-life in the body. youtube.comnih.gov Fluorine can also increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. youtube.comnih.gov Furthermore, the presence of fluorine can alter the acidity (pKa) of nearby functional groups and influence a molecule's conformation, which can in turn affect its binding affinity to biological targets. researchgate.netresearchgate.net The difluoromethylene group (CF2) is often considered a bioisostere of an ether oxygen or a carbonyl group, allowing for subtle modifications to a molecule's structure and properties. researchgate.net

The impact of fluorine is evident in the large number of commercially successful pharmaceuticals that contain this element. Well-known examples include the antidepressant fluoxetine (B1211875) and the cholesterol-lowering drug atorvastatin. youtube.com Beyond pharmaceuticals, fluorinated compounds are crucial in the development of advanced materials and agrochemicals. youtube.com

Overview of ω-Bromo-α,α-Difluoroester Motifs

The ω-bromo-α,α-difluoroester motif represents a particularly useful combination of functional groups. The α,α-difluoroester portion provides the benefits of fluorination, while the terminal bromine atom serves as a versatile handle for further chemical transformations. This bromine can participate in a wide range of coupling reactions, allowing for the introduction of various substituents at the end of the carbon chain.

The synthesis of molecules containing this motif often involves the reaction of a suitable precursor with a fluorinating agent. For example, α,α-difluoroesters can be prepared from 2-ethoxycarbonyl-1,3-dithianes by reaction with bromine trifluoride. researchgate.net Another approach involves the use of ethyl bromodifluoroacetate as a starting material, which can be reacted with various nucleophiles to build up the desired carbon skeleton. google.combldpharm.comambeed.com

Structural Context of Ethyl 6-bromo-2,2-difluorohexanoate within Functionalized Esters

This compound belongs to the class of functionalized esters, which are esters that contain additional functional groups. In this case, the molecule contains both a difluoro group at the α-position and a bromo group at the ω-position (the terminal carbon of the alkyl chain).

The general structure of an ω-bromo-α,α-difluoroester can be represented as Br-(CH₂)n-CF₂-COOR, where 'n' is the number of methylene (B1212753) units in the chain and 'R' is the alkyl group of the ester. In the case of this compound, n=4 and R is an ethyl group. This specific arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules. For instance, the bromo group can be displaced by a nucleophile to introduce a new functional group, or it can be used in organometallic coupling reactions to form new carbon-carbon bonds. The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing further opportunities for chemical modification.

The reactivity of the bromine atom in such compounds is noteworthy. It has been observed that a bromine atom attached to a fluorinated carbon chain is more reactive than one attached to a non-fluorinated hydrocarbon chain. rsc.org This differential reactivity can be exploited in selective chemical transformations.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₁₃BrF₂O₂ |

| Molecular Weight | 259.09 g/mol |

| CAS Number | 64906-64-5 epa.gov |

| Boiling Point | 62-64 °C at 0.4 mmHg prepchem.com |

Structure

3D Structure

Propiedades

Número CAS |

64906-64-5 |

|---|---|

Fórmula molecular |

C8H13BrF2O2 |

Peso molecular |

259.09 g/mol |

Nombre IUPAC |

ethyl 6-bromo-2,2-difluorohexanoate |

InChI |

InChI=1S/C8H13BrF2O2/c1-2-13-7(12)8(10,11)5-3-4-6-9/h2-6H2,1H3 |

Clave InChI |

YMUXSRWJLUMWNL-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C(CCCCBr)(F)F |

Origen del producto |

United States |

Reactivity and Reaction Mechanisms of Ethyl 6 Bromo 2,2 Difluorohexanoate

Reactivity of the α,α-Difluoroester Moiety

The gem-difluoro substitution at the α-position to the ester carbonyl group profoundly influences its electronic properties and, consequently, its reactivity. The two strongly electron-withdrawing fluorine atoms significantly enhance the electrophilicity of the carbonyl carbon and increase the acidity of the α-protons, paving the way for a range of chemical transformations.

Nucleophilic Additions to the Ester Carbonyl in Fluorinated Systems

The electron-withdrawing nature of the adjacent difluoromethyl group makes the carbonyl carbon of ethyl 6-bromo-2,2-difluorohexanoate a prime target for nucleophilic attack. This heightened electrophilicity facilitates addition reactions with a variety of nucleophiles. While specific studies on this exact molecule are not prevalent in publicly accessible literature, the reactivity can be extrapolated from the well-established behavior of similar α,α-difluoroesters.

For instance, reactions with strong nucleophiles like Grignard reagents or organolithium compounds would be expected to proceed readily, leading to the formation of tertiary alcohols after quenching. However, the presence of the bromoalkyl chain introduces the possibility of competing reactions, such as intramolecular cyclization or reaction at the C-Br bond, which will be discussed later.

A key reaction involving α-haloesters is the Reformatsky reaction . This reaction utilizes zinc metal to generate an organozinc intermediate, which then adds to aldehydes or ketones to form β-hydroxy esters. In the context of this compound, the α,α-difluoroester moiety could potentially undergo a Reformatsky-type reaction, although the bromine at the α-position is absent. The related compound, ethyl bromodifluoroacetate, is a well-known substrate for this transformation, highlighting the utility of the difluoroester group in forming new carbon-carbon bonds.

α-Deprotonation and Enolate Chemistry of Difluoroesters

The acidity of the protons on the carbon adjacent to a carbonyl group is a cornerstone of organic synthesis, enabling the formation of enolates and their subsequent reactions. In the case of this compound, the presence of two fluorine atoms at the α-position significantly increases the acidity of the α-hydrogen. However, this compound lacks an α-hydrogen, rendering traditional enolate formation through deprotonation at this position impossible.

The focus of enolate-type reactivity for this molecule would therefore shift to the chemistry of related difluoroenolate synthons or reactions that proceed via intermediates that mimic enolate reactivity. For example, the Reformatsky reaction, as mentioned earlier, generates a zinc enolate or enolate-like species.

Reactivity of the ω-Bromoalkyl Chain

The primary alkyl bromide at the end of the six-carbon chain provides a classic site for a different set of reactions, primarily nucleophilic substitutions and eliminations.

Nucleophilic Substitution Reactions (SN2)

The terminal bromo group in this compound is susceptible to nucleophilic displacement via an SN2 mechanism. A wide array of nucleophiles can be employed to replace the bromine atom, leading to the introduction of various functional groups at the ω-position.

Table 1: Potential Nucleophilic Substitution Reactions at the ω-Bromo Position

| Nucleophile | Reagent Example | Product Functional Group |

| Azide (B81097) | Sodium Azide (NaN₃) | ω-Azido |

| Cyanide | Sodium Cyanide (NaCN) | ω-Cyano |

| Hydroxide | Sodium Hydroxide (NaOH) | ω-Hydroxy |

| Alkoxide | Sodium Ethoxide (NaOEt) | ω-Ethoxy |

| Thiolate | Sodium Thiophenoxide (NaSPh) | ω-Phenylthio |

| Phosphine | Triphenylphosphine (B44618) (PPh₃) | ω-Triphenylphosphonium bromide |

These reactions would typically be carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the SN2 pathway and avoid competing elimination reactions. The resulting products, with new functionalities at the terminus of the molecule, would be valuable intermediates for further synthetic elaborations.

Elimination Reactions to Form Alkenes

When treated with a strong, non-nucleophilic base, this compound can undergo an E2 elimination reaction to yield ethyl 2,2-difluorohex-5-enoate. The use of bulky bases, such as potassium tert-butoxide, would favor elimination over substitution. The regioselectivity of this elimination is straightforward, as there is only one type of β-hydrogen available for abstraction.

Interplay of Functional Groups in Tandem and Cascade Reactions

The true synthetic potential of this compound lies in the orchestrated reactivity of its two functional groups. The spatial separation of the electrophilic ester and the electrophilic alkyl bromide allows for the design of tandem and cascade reactions, where a single set of reagents can trigger a sequence of transformations.

A prime example of such a process would be an intramolecular cyclization . Treatment of the molecule with a reagent that can react with both ends, either sequentially or in a concerted manner, could lead to the formation of cyclic structures. For instance, a Reformatsky-type reaction initiated at the difluoroester moiety could potentially be followed by an intramolecular nucleophilic attack of the newly formed enolate or a related intermediate onto the bromoalkyl chain, leading to the formation of a fluorinated carbocycle.

Another possibility involves the use of organometallic reagents. For example, the formation of a Grignard reagent at the bromo-end of the molecule would create a nucleophilic center that could then react intramolecularly with the electrophilic ester carbonyl, potentially leading to a cyclic ketone after hydrolysis. However, the stability of such a Grignard reagent in the presence of the ester functionality would be a critical factor to consider.

The ability to selectively address one functional group while leaving the other intact, or to engage both in a controlled sequence, underscores the synthetic utility of bifunctional molecules like this compound. While specific documented examples for this exact compound are scarce, the fundamental principles of organic reactivity provide a clear roadmap for its potential applications in the construction of novel and complex fluorinated organic molecules.

Mechanistic Investigations of Key Transformations

The reactivity of this compound is characterized by the distinct functionalities present in its structure: a bromoalkane moiety susceptible to nucleophilic substitution and an α,α-difluoroester group that can participate in reactions such as the Reformatsky reaction. While specific mechanistic studies exclusively focused on this compound are not extensively documented in the public domain, plausible mechanisms for its key transformations can be inferred from well-established reaction principles.

One of the primary transformations of the bromoalkane portion of the molecule involves nucleophilic substitution. Depending on the reaction conditions and the nature of the nucleophile, this can proceed through either an S(_N)1 or S(_N)2 mechanism.

In a typical S(_N)2 reaction, a nucleophile directly attacks the carbon atom bonded to the bromine, leading to a concerted displacement of the bromide ion. chemguide.co.uk This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

Alternatively, under conditions that favor carbocation formation, such as in the presence of a protic solvent and a weaker nucleophile, an S(_N)1 mechanism may operate. chemguide.co.uk This pathway involves the initial, rate-determining departure of the bromide ion to form a primary carbocation, which is then rapidly attacked by the nucleophile. However, the formation of a primary carbocation is generally less favorable, suggesting the S(_N)2 pathway is more likely for this substrate.

Another significant transformation involving this compound is its potential participation in Reformatsky-type reactions. The classical Reformatsky reaction involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal. wikipedia.org The key intermediate in this reaction is an organozinc reagent, often referred to as a Reformatsky enolate. wikipedia.org

The generally accepted mechanism for the Reformatsky reaction begins with the oxidative insertion of zinc into the carbon-halogen bond of the α-haloester to form an organozinc intermediate. wikipedia.org In the case of this compound, the presence of the two fluorine atoms on the α-carbon significantly influences the reactivity of the adjacent ester group. While the bromo group is at the 6-position, a variation of the Reformatsky reaction could potentially be initiated at the C-Br bond. However, the more classical application would involve an α-bromo or α-iodo derivative.

Should a transformation be initiated at the bromine-bearing carbon, the general steps of the Reformatsky reaction provide a framework for understanding the mechanism. The formation of an organozinc reagent at the 6-position would create a nucleophilic carbon center that could then add to an electrophile, such as an aldehyde or ketone.

Recent developments have also explored enantioselective versions of the Reformatsky reaction, often employing chiral ligands to control the stereochemical outcome. beilstein-journals.org These studies provide detailed insights into the transition states and the role of the metal and ligand in orchestrating the reaction pathway. For instance, the use of chiral amino alcohol ligands in the presence of a zinc source can lead to the formation of chiral β-hydroxy esters with high enantioselectivity. beilstein-journals.org

While direct mechanistic studies on this compound are limited, the established mechanisms for nucleophilic substitution and the Reformatsky reaction provide a solid foundation for predicting its chemical behavior and for designing synthetic routes that utilize this versatile building block.

Applications As a Synthetic Intermediate in Advanced Organic Synthesis

Construction of Complex Polyfunctionalized Molecules

The ability to selectively address either the bromo or the difluoroester functionality, or to utilize both in a sequential or one-pot manner, is a key advantage in the synthesis of intricate molecular frameworks.

While direct literature on the cyclization of ethyl 6-bromo-2,2-difluorohexanoate is emerging, its structure is amenable to the formation of various fluorinated carbocyclic and heterocyclic systems. Intramolecular reactions, such as a Reformatsky-type reaction, could potentially be employed to generate cyclic β-hydroxy esters. In such a transformation, activation of the carbon-bromine bond with a metal like zinc would generate an organometallic intermediate that could then attack the electrophilic carbonyl of the ester, leading to a six-membered ring.

Furthermore, the bromoalkyl chain can be readily converted to other functional groups, expanding the possibilities for cyclization. For instance, conversion of the bromide to an azide (B81097), followed by a reduction and intramolecular amidation, could lead to the formation of a fluorinated lactam, a privileged scaffold in medicinal chemistry. The general strategy of using bromo-difluoro compounds for the synthesis of fluorinated heterocycles has been demonstrated, for example, in the preparation of CF3-bearing azaheterocycles from fluorinated enediones. mdpi.com

The synthesis of macrocycles often relies on high-dilution conditions to favor intramolecular over intermolecular reactions. The distinct reactivity of the two ends of this compound makes it a suitable candidate for macrocyclization strategies. For example, the ester could be hydrolyzed to the corresponding carboxylic acid, and the bromo group could be converted to a thiol. Subsequent intramolecular esterification or macrolactonization under appropriate conditions would yield a fluorinated macrocyclic lactone. Alternatively, the bromo-acid intermediate could be coupled with a long-chain amino alcohol to form a large ring system incorporating the difluoromethylene group.

Role in the Synthesis of Fluorinated Building Blocks

Fluorinated building blocks are crucial in the development of new pharmaceuticals, agrochemicals, and materials. sigmaaldrich.comalfa-chemistry.comossila.com The introduction of fluorine can significantly alter properties such as lipophilicity, metabolic stability, and binding affinity. sigmaaldrich.comossila.com this compound itself can be considered a valuable fluorinated building block, and it can also serve as a precursor to other, more elaborate fluorinated synthons.

The bromo functionality can be displaced by a wide range of nucleophiles to introduce new functional groups, while retaining the difluoroester moiety. For example, reaction with sodium azide would yield ethyl 6-azido-2,2-difluorohexanoate, a precursor for triazole formation via click chemistry. Alternatively, a Finkelstein reaction with potassium iodide would produce the corresponding iodo-compound, which is more reactive in certain coupling reactions.

Contributions to Total Synthesis Strategies

While specific examples of the use of this compound in the total synthesis of natural products are not yet widely reported, its potential is evident. The difluoromethyl group is a bioisostere for a hydroxyl group or a thiol, and its incorporation can lead to analogs of natural products with improved properties. The bifunctional nature of this building block allows for its integration into a larger molecular framework through sequential coupling reactions. For instance, the bromo-end could be used in a Grignard reaction to connect to one part of a target molecule, followed by modification of the ester group (e.g., reduction to an alcohol or conversion to an amide) to enable further elaboration.

Development of Novel Synthetic Routes Utilizing Difluoroester and Bromoalkyl Functionalities

The unique electronic properties of the difluoroester group can be exploited to develop novel synthetic methodologies. The electron-withdrawing nature of the two fluorine atoms enhances the electrophilicity of the ester carbonyl and can influence the stereochemical outcome of reactions at adjacent positions. Research in this area could focus on developing new catalytic, asymmetric transformations that take advantage of these properties.

Furthermore, the combination of a "hard" electrophilic center (the ester carbonyl) and a "soft" electrophilic center (the carbon bearing the bromine) allows for chemoselective reactions with various nucleophiles. For example, a soft nucleophile like a thiolate would preferentially react at the bromo-end, while a hard nucleophile like an alkoxide might favor reaction at the ester. This differential reactivity is a cornerstone of modern synthetic strategy.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₃BrF₂O₂ |

| Molecular Weight | 259.09 g/mol |

| CAS Number | 64906-64-5 |

Table 2: Related Bromo-Alkyl-Hexanoates

| Compound Name | Molecular Formula | CAS Number | Key Structural Difference |

| Ethyl 6-bromo-2,2-dimethylhexanoate | C₁₀H₁₉BrO₂ | 78712-62-6 | Two methyl groups instead of fluorine atoms at the 2-position. sigmaaldrich.combldpharm.com |

| Ethyl 6-bromo-4,4-difluorohexanoate | C₈H₁₃BrF₂O₂ | 155971073 | Difluoro group at the 4-position instead of the 2-position. uni.lu |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic compounds in solution. For a molecule with the complexity of Ethyl 6-bromo-2,2-difluorohexanoate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is essential to unequivocally assign the chemical shifts of all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.

Application of ¹H, ¹³C, and ¹⁹F NMR for Fluorinated Compounds

The presence of fluorine atoms at the C-2 position significantly influences the NMR spectra of this compound. The strong electronegativity and the nuclear spin of fluorine (¹⁹F, I = ½) lead to characteristic chemical shifts and complex coupling patterns.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For this compound, the signals for the methylene (B1212753) groups of the hexanoate (B1226103) chain are expected to be multiplets due to proton-proton and proton-fluorine couplings. The ethyl ester group will present as a quartet for the methylene protons (coupled to the methyl protons) and a triplet for the methyl protons (coupled to the methylene protons).

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. The carbon atom bonded to the two fluorine atoms (C-2) will exhibit a characteristic triplet in the proton-decoupled ¹³C NMR spectrum due to one-bond carbon-fluorine coupling (¹JCF). The chemical shift of this carbon will be significantly downfield. The other carbons in the chain will also show smaller couplings to the fluorine atoms (nJCF, where n > 1).

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a direct and sensitive method for observing fluorine atoms. In this compound, the two fluorine atoms at the C-2 position are chemically equivalent and are expected to produce a single signal. This signal will be split into a triplet by the two adjacent protons on C-3.

A predicted summary of the 1D NMR data is presented in the table below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) |

| CH₃ CH₂O- | Triplet | ~14 | - |

| CH₃CH₂ O- | Quartet | ~62 | - |

| -C =O | - | ~168 | - |

| -C F₂- | - | Triplet, ~115 | Triplet |

| -CF₂-CH₂ - | Multiplet | ~35 | - |

| -CH₂-CH₂ -CH₂Br | Multiplet | ~25 | - |

| -CH₂-CH₂ Br | Multiplet | ~30 | - |

| -CH₂Br | - | ~33 | - |

Advanced 2D NMR Techniques (e.g., COSY, HMBC, HSQC)

To resolve ambiguities in the 1D spectra and to confirm the connectivity of the molecule, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show cross-peaks between the protons of the ethyl group, and between the adjacent methylene groups of the hexanoate chain (H-3 with H-4, H-4 with H-5, and H-5 with H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It is invaluable for assigning the carbon signals based on the more easily assigned proton signals.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of the molecular ion, often to four or more decimal places. This allows for the unambiguous determination of the molecular formula. For this compound (C₈H₁₃BrF₂O₂), the expected exact mass can be calculated, and the presence of bromine would be indicated by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 peaks of nearly equal intensity).

Fragmentation Patterns in Difluoro-Bromoesters

In the mass spectrometer, the molecular ion can fragment into smaller, charged species. The pattern of these fragments provides valuable structural information. For this compound, several key fragmentation pathways are expected:

Loss of the ethoxy group (-OCH₂CH₃): Cleavage of the ester C-O bond would result in a fragment corresponding to the acylium ion.

Loss of an ethyl radical (-CH₂CH₃): This would also lead to a fragment containing the ester functionality.

Cleavage of the C-Br bond: The loss of a bromine radical is a common fragmentation for bromoalkanes.

McLafferty Rearrangement: If sterically feasible, a hydrogen atom from the γ-carbon (C-4) can be transferred to the carbonyl oxygen, leading to the elimination of a neutral alkene and the formation of a characteristic radical cation.

Alpha-cleavage: Fragmentation of the C-C bond adjacent to the difluorinated carbon can also occur.

A table of predicted major fragments for this compound is provided below.

| m/z of Fragment | Identity of Fragment | Fragmentation Pathway |

| 259/261 | [M-H]⁺ | Loss of a hydrogen atom |

| 213/215 | [M-OCH₂CH₃]⁺ | Loss of the ethoxy group |

| 179 | [M-Br]⁺ | Loss of a bromine radical |

| 129 | [M-Br-C₂H₅OH]⁺ | Loss of bromine and ethanol (B145695) |

| 45 | [OCH₂CH₃]⁺ | Ethoxy cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band in the region of 1750-1735 cm⁻¹, characteristic of the carbonyl group in an ester.

C-O Stretch: A strong absorption in the region of 1300-1000 cm⁻¹, corresponding to the C-O single bond of the ester.

C-F Stretch: Strong absorptions in the range of 1100-1000 cm⁻¹, indicative of the carbon-fluorine bonds.

C-Br Stretch: An absorption in the fingerprint region, typically between 600-500 cm⁻¹, corresponding to the carbon-bromine bond.

C-H Stretch: Absorptions in the 3000-2850 cm⁻¹ region, due to the stretching vibrations of the C-H bonds in the alkyl chain and ethyl group.

A summary of the expected IR absorption bands is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1750-1735 |

| C-O (Ester) | Stretch | 1300-1000 |

| C-F | Stretch | 1100-1000 |

| C-Br | Stretch | 600-500 |

| C-H (sp³) | Stretch | 3000-2850 |

Chromatographic Techniques for Purity Assessment and Isolation

The precise quantification and purification of this compound, a specialized halogenated ester, necessitates the use of advanced chromatographic methodologies. These techniques are fundamental in ensuring the compound's purity, which is critical for its application in research and synthesis, and for isolating it from reaction mixtures and potential impurities. The following sections delve into the application of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry stands as a powerful analytical tool for the characterization of volatile and semi-volatile compounds such as this compound. This technique combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.

In a typical GC-MS analysis, a sample containing this compound would be vaporized and introduced into a capillary column. The separation of the compound from other components in the mixture is achieved based on their differential partitioning between a stationary phase coated on the column and a mobile gaseous phase. The retention time, the time it takes for the compound to travel through the column, is a key characteristic used for its identification under specific chromatographic conditions.

Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically through electron ionization (EI). The resulting molecular ion and its characteristic fragmentation pattern provide a unique "fingerprint" of the molecule, confirming its identity and providing insights into its structure.

Detailed research findings on the specific GC-MS analysis of this compound, including retention times and fragmentation patterns, are not widely available in the public domain. However, based on the analysis of structurally similar compounds, a hypothetical GC-MS data table is presented below to illustrate the expected parameters.

| Parameter | Value |

| Gas Chromatograph (GC) System | |

| Column Type | Capillary Column (e.g., HP-5ms) |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | Initial: 50 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometer (MS) System | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-500 |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is an indispensable technique for the analysis and purification of compounds that are non-volatile or thermally labile, offering a complementary approach to GC-MS. For this compound, HPLC can be employed for purity assessment and for the isolation of the compound on a preparative scale.

In an HPLC system, the sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A high-pressure pump forces a liquid mobile phase through the column, and the separation of components is based on their differential interactions with the stationary and mobile phases. The choice of stationary phase (e.g., C18 for reversed-phase chromatography) and the composition of the mobile phase (e.g., a mixture of acetonitrile (B52724) and water) are critical for achieving optimal separation.

Detection is typically performed using a UV detector, as the ester functional group in this compound is expected to exhibit some UV absorbance. The retention time and peak area in the resulting chromatogram provide information about the identity and quantity of the compound.

Specific, detailed research findings regarding the HPLC analysis of this compound are not readily found in published literature. The following table provides a hypothetical set of HPLC parameters that could serve as a starting point for method development.

| Parameter | Value |

| High-Performance Liquid Chromatograph (HPLC) System | |

| Column Type | Reversed-Phase C18 |

| Column Dimensions | 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis Detector |

| Detection Wavelength | 210 nm |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. This method is based on the principle that the energy of a molecule can be determined from its electron density. For a molecule like Ethyl 6-bromo-2,2-difluorohexanoate, DFT calculations would provide critical insights into its stability and chemical behavior.

These calculations can determine the molecule's ground-state geometry by finding the lowest energy arrangement of its atoms. Key outputs include optimized bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate the distribution of electron density, which reveals the electron-rich and electron-deficient areas of the molecule. This information is crucial for predicting sites susceptible to nucleophilic or electrophilic attack. Reactivity descriptors, such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and atomic charges, can be computed to predict how the molecule will interact with other chemical species.

Table 1: Illustrative Data from a Hypothetical DFT Calculation on this compound (Note: The following data is for illustrative purposes to show what DFT calculations would yield and is not from a published study.)

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Length | C2-F | 1.35 Å |

| Bond Length | C6-Br | 1.97 Å |

| Bond Angle | F-C2-F | 108.5° |

| Mulliken Atomic Charge | C2 | +0.45 e |

| Mulliken Atomic Charge | Br | -0.15 e |

| HOMO Energy | --- | -7.2 eV |

| LUMO Energy | --- | -0.8 eV |

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculates static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation would model the movements of the atoms in this compound by solving Newton's equations of motion. This provides a detailed picture of the molecule's flexibility and conformational landscape.

The long alkyl chain of the hexanoate (B1226103) moiety allows for significant conformational freedom. MD simulations can explore the different spatial arrangements (conformers) the molecule can adopt and determine their relative stabilities and the energy barriers for converting between them. This is particularly important for understanding how the molecule's shape might influence its reactivity or interactions with other molecules in a solution. The simulation can reveal preferred orientations of the ethyl ester and the bromoalkyl chain.

Reaction Pathway Modeling and Transition State Analysis

Theoretical chemistry provides the tools to model entire chemical reactions, mapping out the energy changes as reactants transform into products. For this compound, this could involve modeling reactions such as nucleophilic substitution at the bromine-bearing carbon (C6) or hydrolysis of the ester group.

By calculating the potential energy surface for a proposed reaction, chemists can identify the lowest-energy path, known as the reaction coordinate. A critical point along this path is the transition state, which is the highest energy structure that connects reactants and products. The energy of this transition state determines the activation energy of the reaction, and therefore its rate. Analyzing the geometry of the transition state can reveal the mechanistic details of the reaction, such as which bonds are breaking and forming simultaneously.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict the spectroscopic signatures of molecules, which can be invaluable for identifying and characterizing them. For this compound, theoretical calculations could predict various spectra:

NMR Spectroscopy: Chemical shifts (¹H, ¹³C, ¹⁹F NMR) and coupling constants can be calculated. This would help in assigning the peaks in an experimental spectrum to specific atoms in the molecule, confirming its structure.

Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to the stretching and bending of chemical bonds can be computed. This produces a theoretical IR spectrum, where specific peaks can be attributed to functional groups like the C=O of the ester, the C-F bonds, and the C-Br bond.

Table 2: Illustrative Predicted Vibrational Frequencies from a Hypothetical Calculation (Note: This data is illustrative and not from a published study.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | ~1745 cm⁻¹ |

| C-F (gem-difluoro) | Symmetric Stretch | ~1100 cm⁻¹ |

| C-F (gem-difluoro) | Asymmetric Stretch | ~1150 cm⁻¹ |

| C-Br | Stretch | ~650 cm⁻¹ |

Understanding Fluorine Effects on Molecular Properties and Reactivity

The presence of two fluorine atoms on the carbon adjacent to the carbonyl group (C2) has profound stereoelectronic effects on the molecule. Fluorine is the most electronegative element, leading to strong inductive effects.

The two fluorine atoms strongly withdraw electron density from C2. This inductive effect has several consequences:

Increased Electrophilicity: The electron withdrawal by the fluorine atoms makes the carbonyl carbon (C1) more electron-deficient and thus more susceptible to nucleophilic attack.

Acidity of α-Protons: In a standard ester, the protons on the α-carbon are acidic. However, in this compound, there are no protons on C2.

Transition State Stabilization/Destabilization: In SN2 reactions, the presence of gem-difluoro groups can reduce reactivity due to the destabilizing effect of the electron-withdrawing fluorine atoms on a partially positive carbon in the transition state. nih.gov

Remote Influence: The strong inductive effect of the C-F bonds can influence the reactivity at distant sites in the molecule. For instance, the electron density at the C6 position, where the bromine atom is attached, could be subtly altered, potentially affecting the rate of substitution reactions at that center. nih.gov The high bond dissociation energy of C-F bonds also imparts significant metabolic stability to that part of the molecule. nih.gov

Future Research Directions and Emerging Trends

Development of More Sustainable Synthetic Routes

The chemical industry's shift towards green chemistry is a primary driver of innovation in organofluorine synthesis. numberanalytics.comnumberanalytics.com Traditional fluorination methods often involve hazardous reagents and produce significant waste, prompting the development of more environmentally benign alternatives. numberanalytics.comcas.cn

Key areas of development for the sustainable synthesis of compounds like Ethyl 6-bromo-2,2-difluorohexanoate include:

Eco-Friendly Fluorinating Reagents: Research is focused on creating fluorinating agents that are less toxic, derived from renewable sources, and easier to recycle or dispose of. numberanalytics.com The use of such reagents can dramatically reduce the environmental footprint of fluorination processes. numberanalytics.com

Catalytic Methods: The use of catalysts can significantly decrease the amount of fluorinating agents needed, which in turn minimizes waste and improves reaction efficiency. numberanalytics.com

Biocatalytic Fluorination: Harnessing enzymes to create carbon-fluorine bonds is a rapidly growing field. numberanalytics.com Biocatalysis offers high regioselectivity and stereoselectivity under mild conditions, presenting a highly sustainable pathway for producing complex fluorinated molecules. numberanalytics.comnumberanalytics.com The discovery of fluorinase enzymes has opened new avenues for these green syntheses. numberanalytics.com

Photocatalytic Fluorination: Utilizing light to drive fluorination reactions is another promising green approach. numberanalytics.com Visible-light photoredox catalysis, in particular, allows for the activation of molecules under mild conditions and has been successfully used for the synthesis of fluorinated aromatic compounds. mdpi.comproquest.com This method can be applied to the fluorination of unactivated C-H bonds, offering a direct route to a wide array of fluorinated organic molecules. nih.gov

| Sustainable Synthesis Approach | Description | Potential Advantages for this compound Synthesis |

| Green Fluorinating Agents | Development and use of less toxic, renewable, and recyclable fluorinating reagents. numberanalytics.com | Reduced environmental impact and improved safety profile of the synthesis process. |

| Biocatalysis | Use of enzymes (e.g., fluorinases) to catalyze C-F bond formation. numberanalytics.comnumberanalytics.com | High selectivity, mild reaction conditions, and potential for asymmetric synthesis. |

| Photocatalysis | Use of light to initiate and drive fluorination reactions, often with a photocatalyst. mdpi.comnih.gov | Mild reaction conditions, high functional group tolerance, and novel reactivity pathways. |

| Electrochemical Synthesis | Using electricity to drive fluorination, often avoiding harsh reagents. numberanalytics.com | High efficiency, reduced waste, and potential for scalability. numberanalytics.com |

Exploration of Novel Reactivity and Catalysis

The unique properties of the C-F bond necessitate the development of novel catalytic systems to facilitate its formation and functionalization. For a molecule like this compound, with its gem-difluoro group, exploring new reactivity is key to expanding its utility.

C-F Bond Activation: Developing catalytic methods to selectively cleave and functionalize C-F bonds is a significant area of research. mdpi.comnih.gov This would allow for the transformation of polyfluorinated compounds into a variety of valuable, partially fluorinated products. nih.gov

Photoredox Catalysis: This has emerged as a powerful tool for forming C-F bonds under mild conditions. acs.org The mechanism often involves single-electron transfer, opening up new reaction pathways that are not accessible through traditional methods. acs.org

Transition Metal Catalysis: Copper- and palladium-catalyzed fluorination reactions have seen significant advancements. nih.gov These methods have been instrumental in the formation of both C(sp²)-F and C(sp³)-F bonds, providing routes to valuable monofluorinated compounds. nih.gov For instance, the development of specific ligands has enabled challenging C-F bond formations that were previously elusive. youtube.com

Integration into Flow Chemistry Methodologies

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch reactor, offers numerous advantages for organofluorine synthesis. beilstein-journals.orgpharmtech.com

Enhanced Safety: Many fluorination reagents are hazardous and can be difficult to handle on a large scale. rsc.org Flow reactors, with their small reaction volumes and excellent heat transfer, can mitigate the risks associated with highly exothermic or potentially explosive reactions. rsc.orgelveflow.com

Improved Efficiency and Control: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. beilstein-journals.orgelveflow.com This is particularly beneficial for optimizing complex reaction sequences.

Scalability: Reactions developed in flow can often be scaled up more easily and reliably than batch processes. pharmaron.com This is a critical consideration for the industrial production of fluorinated intermediates. researchgate.net The use of materials like fluorinated ethylene (B1197577) propylene (B89431) (FEP) and perfluoroalkoxy alkanes (PFA) in reactor construction is common. acs.org

Gas-Liquid Reactions: Flow chemistry is particularly well-suited for reactions involving gaseous reagents, such as those used in some fluoroalkylation processes. rsc.org

The synthesis of compounds like this compound could be significantly improved by leveraging flow chemistry, especially for handling potentially hazardous fluorinating agents and for achieving consistent, high-purity production on a larger scale. durham.ac.uk

| Parameter | Batch Chemistry | Flow Chemistry |

| Safety | Higher risk with hazardous reagents due to large volumes. | Enhanced safety due to small reaction volumes and better heat control. rsc.org |

| Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. elveflow.com |

| Scalability | Can be challenging and may require re-optimization. | More straightforward and predictable scale-up. pharmaron.com |

| Efficiency | Can be lower due to mixing and heat transfer limitations. | Higher efficiency due to superior mixing and heat transfer. beilstein-journals.org |

Design of Next-Generation Fluorinated Building Blocks

The strategic incorporation of fluorine into organic molecules can dramatically alter their biological and physical properties. tandfonline.com this compound serves as a precursor to such next-generation building blocks.

Tuning Physicochemical Properties: The introduction of fluorine can modify a molecule's pKa, lipophilicity, and conformational preferences. nih.gov This allows chemists to fine-tune the properties of a lead compound to improve its drug-like characteristics.

Access to Novel Chemical Space: Bifunctional building blocks like this compound, which contain both a fluorinated motif and a reactive handle (the bromine atom), are highly valuable. They provide access to a wider range of complex fluorinated molecules for applications in pharmaceuticals, agrochemicals, and materials science.

Advanced Computational Modeling for Fluorine Chemistry

Computational methods are becoming indispensable tools for understanding and predicting the behavior of fluorinated molecules. nih.gov

Predicting Reactivity and Selectivity: Quantum chemistry calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways and predict the outcomes of fluorination reactions. arxiv.org This can help in the rational design of experiments and the optimization of reaction conditions.

Force Field Development: Accurate molecular mechanics force fields are crucial for simulating the behavior of fluorinated molecules in biological systems. nih.gov Improved force fields allow for more reliable predictions of protein-ligand binding affinities and the conformational effects of fluorination.

In Silico Design: Computational tools can be used to design novel fluorinated molecules with desired properties. clemson.edu By modeling the interactions of virtual compounds with a biological target, researchers can prioritize the synthesis of the most promising candidates, saving time and resources. For example, time-dependent density functional theory (TD-DFT) can be used to predict the absorption and emission wavelengths of organic fluorophores. clemson.edu

Q & A

Basic Research Question

- Temperature : Store at 0–6°C to prevent thermal degradation, especially given the ester’s sensitivity to hydrolysis .

- Light protection : Amber vials minimize photolytic cleavage of C-Br bonds .

- Moisture control : Desiccants (e.g., silica gel) in sealed containers reduce ester hydrolysis .

What mechanistic insights explain its interactions with biological targets?

Advanced Research Question

The compound’s bioactivity often stems from halogen bonding and steric effects:

- Halogen bonding : Bromine forms non-covalent interactions with protein residues (e.g., backbone carbonyls), enhancing binding affinity .

- Fluorine’s role : The difluoro group increases lipophilicity, improving membrane permeability, while its electronegativity modulates electron density in adjacent pharmacophores .

Experimental Validation : X-ray crystallography of co-crystallized target complexes and molecular dynamics simulations can map binding modes .

How do solvent polarity and reaction pH affect its stability during experimental workflows?

Advanced Research Question

- Polar solvents : Accelerate hydrolysis of the ester group; non-polar solvents (e.g., toluene) are preferable for long-term storage .

- pH dependence : Acidic conditions promote ester hydrolysis, while neutral to slightly basic pH (7–8) stabilizes the compound. Buffered solutions are recommended for aqueous reactions .

What are the key challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

- Purification bottlenecks : Column chromatography is impractical at large scales; alternatives like recrystallization (using ethanol/water mixtures) or distillation under reduced pressure are explored .

- Halogen handling : Safe disposal of bromine byproducts requires specialized protocols to meet environmental regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.